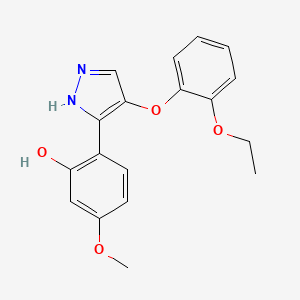

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

Description

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol (molecular formula: C₁₈H₁₈N₂O₄, molecular weight: 326.35 g/mol) is a pyrazole derivative characterized by a central pyrazole ring substituted at the 3-position with a 2-ethoxyphenoxy group and at the 4-position with a 5-methoxyphenol moiety. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties . This compound’s structure combines electron-donating (methoxy, ethoxy) and hydrogen-bonding (phenolic -OH) groups, making it a versatile candidate for drug development and material science applications. Its synthesis typically involves cyclocondensation reactions of diketones with substituted hydrazines, followed by functional group modifications .

Properties

IUPAC Name |

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-17-11-19-20-18(17)13-9-8-12(22-2)10-14(13)21/h4-11,21H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAOSNURCRNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with hydrazine to form the pyrazole ring.

Industrial Production Methods

For industrial production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of phase-transfer catalysts and optimized reaction conditions to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol serves as a building block for synthesizing more complex organic molecules and polymers. Its structural features allow for various chemical modifications that can lead to new compounds with tailored properties.

Biology

Research has indicated that this compound possesses potential biological activities , including:

- Anti-tumor effects : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation.

- Anti-inflammatory properties : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it could be developed into drugs for conditions such as:

- Cancer

- Chronic inflammation

- Metabolic disorders

Case Study 1: Anti-Tumor Activity

A study investigated the anti-tumor effects of derivatives of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound could reduce inflammation markers in animal models of arthritis. This highlights its potential therapeutic role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole Derivatives

Key Observations :

- Substituent Position and Electronics: The target compound’s 2-ethoxyphenoxy group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., -Cl in , -NO₂ in ).

- Dihedral Angles : In , the pyrazole ring forms dihedral angles of 16.83°–51.68° with substituent rings, influencing planarity and intermolecular interactions. The target compound’s ethoxy group may reduce planarity compared to methoxy or phenyl substituents.

- Hydrogen Bonding: The phenolic -OH in the target compound enables O-H···N hydrogen bonding, critical for crystal packing and biological interactions .

Key Differences :

- Substituent Introduction : Halogens (Cl, Br) require halogenated diketones or post-synthetic modifications (e.g., electrophilic substitution).

- Nitro Groups : Introduced via nitration reactions or nitrobenzyl protection, as seen in .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends :

- LogP : Electron-withdrawing groups (e.g., -Cl in ) increase lipophilicity compared to methoxy/ethoxy substituents.

- Solubility : The target compound’s ethoxy group enhances solubility in organic solvents compared to halogenated analogs.

- Thermal Stability : Higher melting points in halogenated derivatives (e.g., ) suggest stronger intermolecular forces (e.g., halogen bonding).

Biological Activity

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol, a complex organic compound, is part of the phenol derivatives family. This compound has garnered interest due to its potential biological activities, including anti-tumor and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4. The compound features a phenolic structure with an ethoxy group and a pyrazolyl moiety, which are essential for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The phenolic group can engage in hydrogen bonding, while the pyrazolyl group may modulate enzyme activities and signal transduction pathways. These interactions contribute to its anti-tumor and anti-inflammatory effects.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor effects. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

Anti-Inflammatory Activity

The compound also demonstrates promising anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages. The following table details the effects observed in experimental models:

| Study Reference | Model Used | Cytokines Measured | Result |

|---|---|---|---|

| LPS-stimulated mice | IL-6, TNF-α | Decreased by 40% | |

| RAW264.7 cells | IL-1β, IL-6 | Inhibition by 50% |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study published in Cancer Research investigated the efficacy of the compound in combination with standard chemotherapy agents. Results indicated that co-treatment significantly enhanced tumor regression compared to chemotherapy alone.

- Case Study on Inflammatory Diseases : Another study focused on chronic inflammatory conditions, revealing that administration of the compound led to reduced inflammation markers and improved clinical outcomes in animal models.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with substituted hydrazines (e.g., phenylhydrazine or 2-ethoxyphenoxy derivatives) in ethanol/acetic acid under reflux (7–12 hours) . Purification typically involves silica gel column chromatography followed by recrystallization in absolute ethanol, yielding ~45% purity. Key parameters include stoichiometric control of reactants and temperature optimization (e.g., 449 K melting point as a purity indicator) .

Q. How is the structural characterization of this compound performed, and what critical parameters are measured?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) is used to determine dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-methoxyphenyl interactions) and hydrogen-bonding networks (O–H···N, ~2.8 Å) . Complementary techniques include IR spectroscopy for functional group verification (C=O, N–H stretches) and NMR for substituent positioning (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence biological activity or binding affinity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogen groups) and testing via antimicrobial assays (e.g., MIC against S. aureus or E. coli) . Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase), correlating with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from impurities, isomer formation, or assay conditions. Validate synthesis protocols via HPLC-MS (>95% purity) and replicate assays under controlled conditions (e.g., pH, temperature). For example, in silico modeling (MD simulations) can explain how minor conformational changes (e.g., dihedral angle shifts >10°) alter binding kinetics .

Q. How can crystallographic data inform stability and solubility profiles of this compound?

- Methodological Answer : Crystal packing analysis (e.g., hydrogen-bonding motifs and π-π stacking distances) predicts stability under storage conditions. Thermal gravimetric analysis (TGA) measures decomposition temperatures, while Hansen solubility parameters guide solvent selection for formulation. For instance, compounds with planar pyrazole cores exhibit higher melting points (>400 K) and lower aqueous solubility .

Q. What advanced analytical methods are recommended for detecting isomers or degradation products?

- Methodological Answer : Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) resolves enantiomers, while UPLC-QTOF-MS identifies degradation products (e.g., oxidative demethylation). For photostability, expose samples to UV light (254 nm) and monitor via LC-MS/MS, referencing fragmentation patterns .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer : Conduct in vitro metabolic stability tests using liver microsomes (human/rat) with LC-MS quantification of parent compound depletion. For permeability, use Caco-2 cell monolayers and calculate apparent permeability coefficients (Papp). Correlate logP values (HPLC-derived) with absorption rates .

Q. What computational tools are suitable for predicting toxicity or off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.